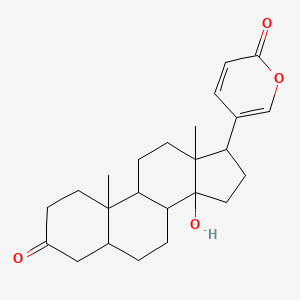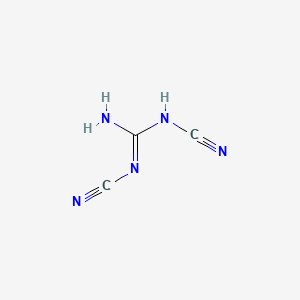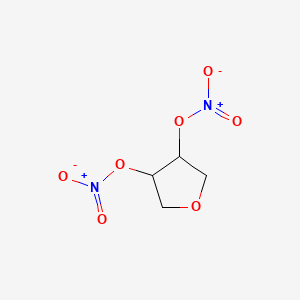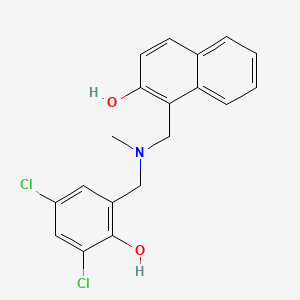
trans-Oxolane-3,4-diol dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Oxolane-3,4-diol dinitrate: is an organic compound with the molecular formula C₄H₆N₂O₇ It is a derivative of oxolane-3,4-diol, where the hydroxyl groups are replaced by nitrate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Oxolane-3,4-diol dinitrate typically involves the nitration of oxolane-3,4-diol. The reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the dinitrate derivative .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: trans-Oxolane-3,4-diol dinitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups or other functional groups.
Substitution: The nitrate groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-3,4-dione derivatives, while reduction may produce oxolane-3,4-diol .
Applications De Recherche Scientifique
Chemistry: trans-Oxolane-3,4-diol dinitrate is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through subsequent chemical reactions .
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a nitric oxide donor. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission .
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals .
Mécanisme D'action
The mechanism by which trans-Oxolane-3,4-diol dinitrate exerts its effects involves the release of nitric oxide. Nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, results in the relaxation of smooth muscle cells and other physiological effects .
Comparaison Avec Des Composés Similaires
cis-Oxolane-3,4-diol dinitrate: Similar in structure but differs in the spatial arrangement of atoms.
Oxolane-3,4-diol diacetate: Another derivative of oxolane-3,4-diol with acetate groups instead of nitrate groups.
Uniqueness: trans-Oxolane-3,4-diol dinitrate is unique due to its specific arrangement of nitrate groups, which imparts distinct chemical properties and reactivity compared to its cis-isomer and other derivatives .
Propriétés
Numéro CAS |
58690-46-3 |
|---|---|
Formule moléculaire |
C4H6N2O7 |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
(4-nitrooxyoxolan-3-yl) nitrate |
InChI |
InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2 |
Clé InChI |
NUPHETKTSSIAEZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)



![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)


![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)

![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
